1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine

Description

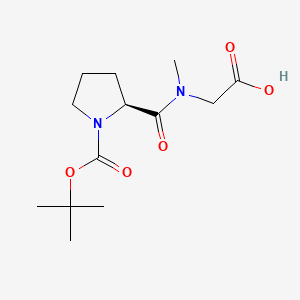

1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine is a peptide derivative featuring two critical structural components: a tert-butoxycarbonyl (Boc)-protected L-proline residue and an N-methylglycine (sarcosine) moiety. The Boc group serves as a protective agent for the amine functionality of proline, enhancing stability during synthetic processes, particularly under basic or nucleophilic conditions . N-methylglycine, a non-proteinogenic amino acid, introduces conformational rigidity and reduced hydrogen-bonding capacity compared to standard glycine. This compound is widely utilized in peptide synthesis, medicinal chemistry, and as a precursor for bioactive molecules due to its balanced solubility in organic solvents and resistance to racemization .

Properties

CAS No. |

51785-85-4 |

|---|---|

Molecular Formula |

C13H22N2O5 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

2-[methyl-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)15-7-5-6-9(15)11(18)14(4)8-10(16)17/h9H,5-8H2,1-4H3,(H,16,17)/t9-/m0/s1 |

InChI Key |

LOHGESHMXDNESI-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)CC(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine typically involves the protection of the amino group of L-proline with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine undergoes several types of chemical reactions, including:

Oxidation and Reduction: The Boc group is stable under oxidative and reductive conditions, making it suitable for use in multi-step synthesis.

Substitution: The Boc group can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This deprotection step is crucial for subsequent reactions involving the free amino group.

Elimination: Sequential treatment with trimethylsilyl iodide followed by methanol can also be used for Boc deprotection.

Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, trifluoroacetic acid, and trimethylsilyl iodide. The major product formed from these reactions is the free amine, which can then participate in further synthetic transformations.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules. The Boc group provides temporary protection to the amino group, allowing for selective reactions at other functional groups.

Biology: In biological research, Boc-protected amino acids are used to study protein structure and function. The temporary protection of amino groups facilitates the synthesis of peptides with specific sequences and modifications.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. The Boc group helps in the stepwise assembly of peptide chains, ensuring the correct sequence and structure.

Industry: In the chemical industry, Boc-protected compounds are used in the production of various fine chemicals and intermediates. .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine primarily involves the protection of the amino group. The Boc group is introduced to the amino group through a nucleophilic substitution reaction, where the amino group attacks the carbonyl carbon of di-tert-butyl dicarbonate. This forms a carbamate linkage, effectively protecting the amino group from further reactions .

During deprotection, the Boc group is removed under acidic conditions, resulting in the formation of a free amine. The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the carbamate linkage and the release of carbon dioxide and tert-butyl cation .

Comparison with Similar Compounds

Benzyloxycarbonyl (Z)-Protected Prolyl-glycine Derivatives

- Example : N-[N-[1-[(Phenylmethoxy)carbonyl]-L-prolyl]-L-serylglycine (CAS 62635-86-3) .

- Comparison: Stability: The benzyloxycarbonyl (Z) group is labile under hydrogenolytic conditions (e.g., H₂/Pd), whereas the Boc group requires acidic conditions (e.g., HCl/dioxane) for removal. This makes the Boc-protected compound more stable in reducing environments . Applications: Z-protected derivatives are preferred in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies, while Boc derivatives are favored in solution-phase synthesis due to their acid-labile nature.

Other Boc-Protected Amino Acids

- Example : N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (CAS 109183-71-3) .

- Comparison: Lipophilicity: The cyclohexyl substituent in L-cyclohexylglycine increases lipophilicity (logP ~2.8) compared to N-methylglycine (logP ~−0.5), influencing membrane permeability and bioavailability .

Functional Group Modifications

Thiourea Derivatives

- Example : N-{[1-(tert-Butoxycarbonyl)indol-3-yl]methyl}-N'-methyl-N'-phenylthiourea (K10) .

- Comparison :

- Reactivity : The thiourea moiety in K10 enables hydrogen bonding and metal coordination, making it suitable for enzyme inhibition studies. In contrast, the peptide backbone of 1-(tert-Butoxycarbonyl)-L-prolyl-N-methylglycine is optimized for structural mimicry in drug design .

- Biological Activity : K10 exhibits antifungal properties against Leptosphaeria maculans, whereas the target compound is primarily a synthetic intermediate without direct bioactivity .

Alkyne-Functionalized Analogues

- Example : (R)-N-BOC-Propargylglycine (CAS 63039-46-3) .

- Comparison :

- Functionality : The propargyl group enables click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition), which are absent in the N-methylglycine derivative.

- Conformation : The linear alkyne chain introduces torsional constraints, altering backbone flexibility compared to the methyl group in sarcosine .

Peptide vs. Non-Peptide Derivatives

Non-Peptide Heterocycles

- Example: 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide .

- Comparison: Synthesis: Non-peptide heterocycles are synthesized via cyclocondensation or cross-coupling reactions, bypassing the need for amino acid coupling reagents. Bioactivity: Pyrazole derivatives often target cannabinoid or kinase receptors, whereas peptide derivatives like the target compound are used as protease inhibitors or epitope tags .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Stability Under Deprotection Conditions

| Compound | Deprotection Method | Conditions | Stability Outcome |

|---|---|---|---|

| This compound | Acidic cleavage | 4M HCl/dioxane, 30 min | Complete deprotection |

| N-[1-(Z)-L-prolyl]-L-serylglycine | Hydrogenolysis | H₂/Pd, 12 h | Partial decomposition |

| K10 | Acidic cleavage | TFA/DCM, 2 h | Stable thiourea retention |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.